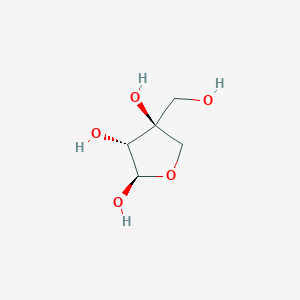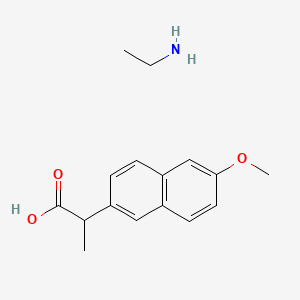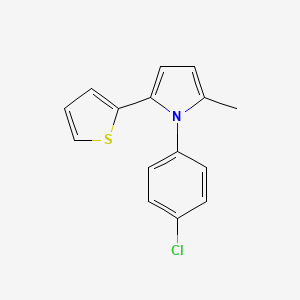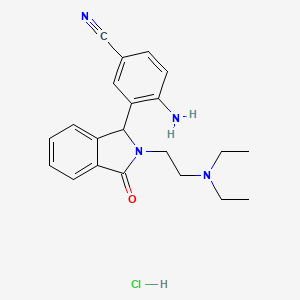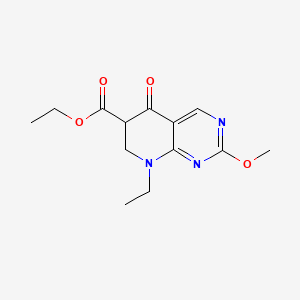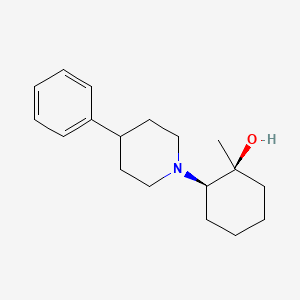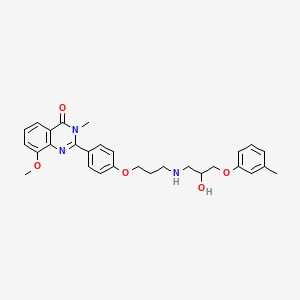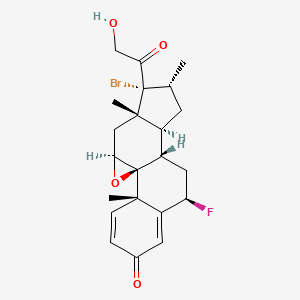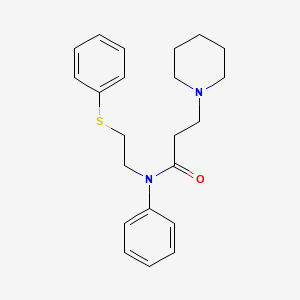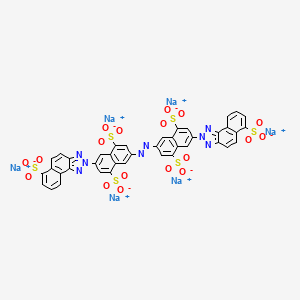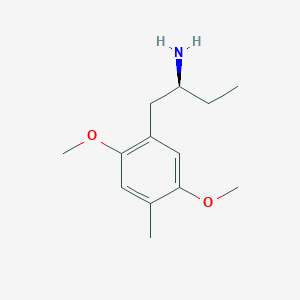
Dimoxamine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimoxamine, (S)-, also known as 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine, is a psychoactive compound that belongs to the phenethylamine class. It is a homologue of the psychedelics 2C-D and DOM. Dimoxamine was first synthesized by Alexander Shulgin and is known for its unique psychopharmacological profile .
Preparation Methods
The synthesis of Dimoxamine, (S)-, involves several steps. One common synthetic route starts with the precursor 2,5-dimethoxy-4-methylbenzaldehyde. This compound undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol. The alcohol is then converted to the amine via reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride .
Reaction conditions typically include controlled temperatures, inert atmospheres, and the use of solvents like tetrahydrofuran or diethyl ether .
Chemical Reactions Analysis
Dimoxamine, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Dimoxamine, (S)-, can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimoxamine, (S)-, has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: Dimoxamine, (S)-, is studied for its effects on neurotransmitter systems and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of mood disorders and cognitive enhancement.
Industry: Dimoxamine, (S)-, may be used in the development of new psychoactive substances and pharmaceuticals
Mechanism of Action
The mechanism of action of Dimoxamine, (S)-, involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and modulation of neural pathways. This interaction results in its psychoactive effects, including mood enhancement and cognitive changes .
Comparison with Similar Compounds
Dimoxamine, (S)-, is similar to other phenethylamine derivatives such as 2C-D and DOM. it is unique in its specific receptor binding profile and psychopharmacological effects. Unlike 2C-D, which is known for its psychedelic properties, Dimoxamine, (S)-, has a more subtle psychoactive profile with potential therapeutic benefits .
Similar compounds include:
2C-D: A psychedelic phenethylamine with strong hallucinogenic effects.
DOM: Another psychedelic phenethylamine known for its potent and long-lasting effects.
4C-D: A homologue of 2C-D with similar but less pronounced effects
Properties
CAS No. |
52881-88-6 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(2S)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m0/s1 |
InChI Key |
MLYCFWZIAJAIGW-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](CC1=C(C=C(C(=C1)OC)C)OC)N |
Canonical SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



